molecular formula C23H24N2O6S B5079029 2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(2,4-dimethoxyphenyl)acetamide

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B5079029
M. Wt: 456.5 g/mol
InChI Key: FASLTXXSIFPYPC-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(2,4-dimethoxyphenyl)acetamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzenesulfonyl group, a methoxyanilino group, and a dimethoxyphenyl group, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

    Formation of the benzenesulfonyl chloride: This is achieved by reacting benzene with chlorosulfonic acid.

    Preparation of the methoxyaniline derivative: This involves the nitration of anisole followed by reduction to form 4-methoxyaniline.

    Coupling reaction: The benzenesulfonyl chloride is then reacted with 4-methoxyaniline to form N-(benzenesulfonyl)-4-methoxyaniline.

    Acylation: Finally, the N-(benzenesulfonyl)-4-methoxyaniline is acylated with 2,4-dimethoxyphenylacetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(2,4-dimethoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophiles.

Major Products

    Oxidation: Formation of sulfonic acids or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(2,4-dimethoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2-methoxyphenyl)acetamide
  • 2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2,4-dimethoxyphenyl)acetamide

Uniqueness

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(2,4-dimethoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6S/c1-29-18-11-9-17(10-12-18)25(32(27,28)20-7-5-4-6-8-20)16-23(26)24-21-14-13-19(30-2)15-22(21)31-3/h4-15H,16H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASLTXXSIFPYPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NC2=C(C=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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